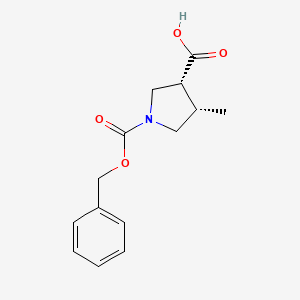![molecular formula C10H12F3N3OS B1375111 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde CAS No. 1464162-84-2](/img/structure/B1375111.png)
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : Piperazine-based derivatives, such as those synthesized using catalytic N-formylation, have shown promising antimicrobial properties. The compounds were tested in vitro against bacteria and fungi, demonstrating significant antimicrobial activity with low minimum inhibitory concentrations (Patel & Park, 2015).
- Anti-tubercular Agents : Piperazine-thiosemicarbazone hybrids have been designed and synthesized, showing potent in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low toxicity profiles (Jallapally et al., 2014).
Synthesis and Biological Evaluation
- Antimicrobial and Antiurease Activities : Compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. These compounds showed good to moderate antimicrobial activity against various microorganisms, with some exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Anticancer Applications
- Anticancer Activity : A series of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, were evaluated for anticancer activity. They were tested in vitro on various cancer cell lines, with some compounds showing significant effectiveness (Turov, 2020).
Synthesis and Chemical Properties
- Synthesis and Spectral Characterization : Novel compounds like 2-(4-substitutedphenylsulfonyl)piperazin-1-yl quinolone-3-carbaldehyde derivatives have been synthesized and characterized. Their crystal structures and in-silico antimicrobial activities have been studied, showing potential for antibacterial and antifungal applications (Desai et al., 2017).
Fluorescence Properties
- Fluorescence and Semiconductor Material : Thiazolo[3,2-a][1,3,5]triazines synthesized from indole-3-carbaldehyde Schiff bases have been studied for their fluorescence properties. These compounds exhibit high fluorescence quantum yield and are considered efficient metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Antimycobacterial Chemotypes
- Anti-mycobacterial Chemotypes : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes. Several compounds in this class demonstrated substantial anti-tubercular activity with low cytotoxicity, indicating their therapeutic potential (Pancholia et al., 2016).
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)7-15-1-3-16(4-2-15)9-14-5-8(6-17)18-9/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKKJQRNBUNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)
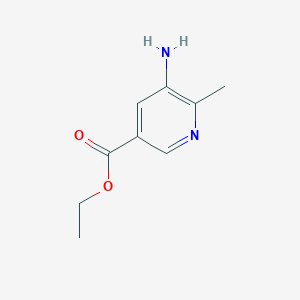


![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)


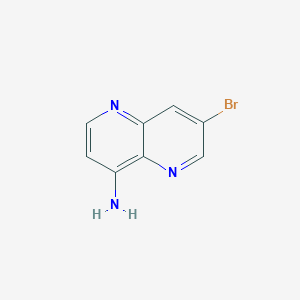
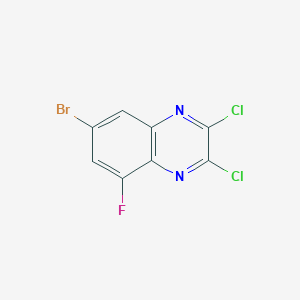
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
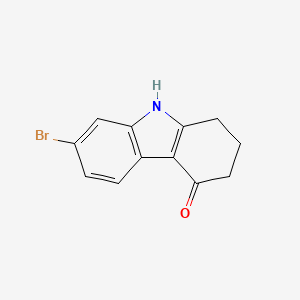
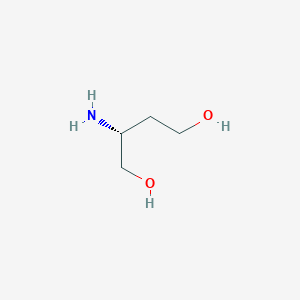
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
